molecular formula C16H11Cl2N3O2S B2807184 N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 923061-26-1

N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2807184
CAS No.: 923061-26-1
M. Wt: 380.24
InChI Key: YMHAYHNXMCEQQT-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a dichlorophenyl group, a pyridazine ring substituted with a furan-2-yl moiety, and a sulfanyl bridge. The dichlorophenyl group enhances lipophilicity and may influence binding interactions, while the pyridazine-furan system could contribute to π-π stacking or hydrogen-bonding capabilities, similar to other furan-containing analogs .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-10-6-11(18)8-12(7-10)19-15(22)9-24-16-4-3-13(20-21-16)14-2-1-5-23-14/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHAYHNXMCEQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

    Attachment of the Sulfanylacetamide Group: The final step involves the reaction of the intermediate compound with 3,5-dichloroaniline and a suitable sulfanylacetamide precursor under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits promising antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanisms likely involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Antifungal Effects

The compound also demonstrates antifungal properties , effective against several fungal pathogens. Its action may be attributed to the ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism. This could provide a basis for developing antifungal agents that are less prone to resistance compared to conventional treatments.

Anticancer Potential

In anticancer research, this compound has shown efficacy in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : By targeting specific signaling pathways.
  • Induction of oxidative stress : Leading to cellular damage and death.

These findings position the compound as a candidate for further investigation in cancer therapeutics.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies may include:

  • Binding affinity assessments : Evaluating the strength of interaction with specific enzymes or receptors.
  • Cellular process evaluations : Analyzing effects on signaling pathways and gene expression profiles.

Such studies are essential to fully comprehend the compound's potential and optimize its application in therapeutic contexts.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs from the evidence, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
N-(3,5-Dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (Target) Pyridazine + dichlorophenyl Furan-2-yl, sulfanyl bridge Not reported N/A N/A N/A
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole + furan-2-yl Amino group, sulfanyl bridge Not specified N/A IR: C=O (1660 cm⁻¹), NH₂ (3350 cm⁻¹)
N-(3,5-Dicyano-4-(furan-2-yl)-6-((2-hydroxyethyl)thio)pyridin-2-yl)acetamide Pyridine + furan-2-yl Dicyano, hydroxyethyl-thio 164–166 20 ¹H NMR: δ 8.05 (furan-H), δ 4.20 (CH₂-OH)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitrophenyl + methylsulfonyl Nitro, methylsulfonyl Not reported N/A Crystallographic C9–H9B⋯O3 interaction
N-(3,5-Dichloro-6-methylpyridin-2-yl)-2-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole + dichloropyridine Methoxyphenyl, methylpyridine Not reported N/A Not specified

Key Observations:

Structural Diversity: The target compound’s pyridazine core distinguishes it from triazole- or pyridine-based analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance reactivity compared to pyridine or triazole systems.

Synthesis: Alkylation of α-chloroacetamides in basic conditions (e.g., KOH) is a common strategy for sulfanyl acetamide derivatives, as seen in and inferred for the target compound. The compound in required sequential modifications (e.g., Paal-Knorr condensation), highlighting the complexity of introducing multiple functional groups.

Physicochemical Properties :

  • Melting points for furan-containing analogs range from 164–166°C (pyridine-based ) to higher values for triazole derivatives (unreported but likely >150°C based on similar structures). The target compound’s melting point may fall within this range, contingent on crystallinity.
  • Yields for sulfanyl acetamide syntheses vary widely (20–86%), suggesting optimization challenges in thioether bond formation .

Biological Activity: Anti-exudative activity was reported for triazole-furan acetamides in rat models , implying that the target compound’s furan and sulfanyl groups may confer similar bioactivity. N-(4-Chloro-2-nitrophenyl) analogs serve as intermediates for heterocyclic drug candidates (e.g., thiadiazoles, quinolines) , a role the target compound may share.

Biological Activity

N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of sulfanylacetamides. Its unique structure comprises a dichlorophenyl group, a furan ring, and a pyridazine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H11Cl2N3O2S
  • Molecular Weight : Approximately 348.21 g/mol

The compound's structure includes significant functional groups that influence its reactivity and biological interactions. The presence of both furan and pyridazine rings may enhance its pharmacological profile compared to similar compounds lacking these features .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The exact mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or enzyme inhibition.

Antifungal Activity

The compound has also shown antifungal properties in preliminary studies. It inhibits the growth of several fungal species, making it a candidate for developing new antifungal agents. The specific pathways through which it exerts antifungal effects need further exploration to fully understand its potential.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells and inhibit proliferation through mechanisms that are yet to be fully characterized. The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfanylacetamides similar to this compound:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of related compounds against breast, colon, and lung cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced their activity profiles .
  • Mechanism of Action : Research into the mechanisms underlying the biological activities of these compounds has revealed potential interactions with key enzymes and receptors involved in metabolic pathways related to microbial resistance and cancer cell survival .

Interaction Studies

To elucidate the biological mechanisms of this compound, interaction studies are crucial. These studies typically assess:

  • Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors.
  • Cellular Effects : Observing changes in cellular processes upon treatment with the compound.

Q & A

Q. What are the key synthetic pathways and critical reagents for synthesizing N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate Preparation : Furan-2-yl pyridazine and 3,5-dichloroaniline derivatives are synthesized separately. Reagents like thionyl chloride (SOCl₂) are used for activating carboxylic acids .

Coupling Reactions : Sulfur-containing linkers (e.g., sulfanyl groups) are introduced via nucleophilic substitution or thiol-ene reactions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common bases for deprotonation .

Acetamide Formation : The final acetamide group is added using α-chloroacetamide intermediates in polar aprotic solvents (e.g., DMF) .

  • Critical Reagents : Thionyl chloride, NaH, DMF, and anhydrous solvents to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. Aromatic protons (6.5–8.5 ppm) and sulfanyl groups (δ ~3.5 ppm) are key markers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXD) refines crystal structures. Data collection at low temperature (e.g., 100 K) minimizes thermal motion errors .

Q. What preliminary assays are recommended to screen the compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or colorimetric readouts .
  • Cellular Viability Assays : MTT or resazurin-based assays in cell lines to assess cytotoxicity .
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
  • Orthogonal Assays : Validate targets using CRISPR-knockout models or chemical proteomics to confirm on-/off-target effects .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .

Q. What strategies enhance the compound’s selectivity for specific enzyme targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., dichlorophenyl, furan groups) and test against enzyme panels .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and steric clashes .
  • Fragment-Based Design : Replace the pyridazine ring with isosteres (e.g., triazoles) to reduce off-target binding .

Q. How should researchers design experiments to study the compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :
  • β-Arrestin Recruitment Assays : Use BRET (Bioluminescence Resonance Energy Transfer) to monitor GPCR activation .
  • Calcium Flux Measurements : FLIPR (Fluorescent Imaging Plate Reader) assays with HEK293 cells expressing recombinant GPCRs .
  • Mutagenesis Studies : Identify critical binding residues by alanine scanning of receptor extracellular loops .

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